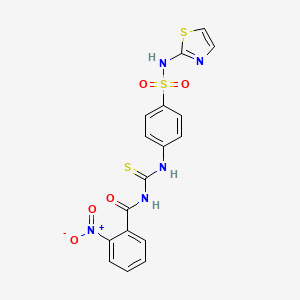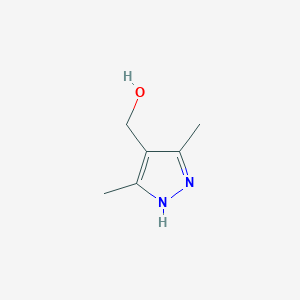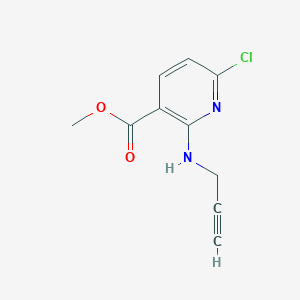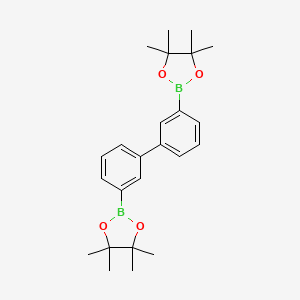![molecular formula C19H24N2O3S B2632724 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 2190365-63-8](/img/structure/B2632724.png)
4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this structure has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with the 8-azabicyclo[3.2.1]octane scaffold being a key component . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Aplicaciones Científicas De Investigación
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse and intriguing biological activities . Researchers worldwide have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches achieve stereochemical control directly during the transformation that generates the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives.
Drug Discovery
The 2-azabicyclo[3.2.1]octane core, a nitrogen-containing heterocycle, holds significant potential in drug discovery . Its unique structure presents both challenges and opportunities. Researchers have utilized it as a key synthetic intermediate in total synthesis efforts. Exploring its pharmacological properties may lead to novel therapeutic agents.
Antifungal Screening
In a related context, analogues of 8-azabicyclo[4.2.0]octa-1,3,5-trien-8-one have been investigated for antifungal activity. Itraconazole, a standard antifungal drug, was used for screening purposes . This highlights the compound’s relevance in combating fungal infections.
Asymmetric Cycloadditions
Researchers have achieved asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system. These reactions yield optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity . Such methodologies expand the compound’s synthetic toolbox.
Synthetic Methodology
The field of synthetic methodology in organic chemistry has embraced the challenges posed by the 8-azabicyclo[3.2.1]octane scaffold. Researchers continue to explore innovative ways to construct this core structure, making it a vibrant area of study .
Mecanismo De Acción
Target of Action
The primary targets of 4-{3-cyclopropylidene-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action for 4-{3-cyclopropylidene-8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to interact with their targets in a variety of ways .
Biochemical Pathways
The specific biochemical pathways affected by 4-{3-cyclopropylidene-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to affect a wide array of biological activities .
Result of Action
The specific molecular and cellular effects of 4-{3-cyclopropylidene-8-azabicyclo[32Compounds with similar structures have been shown to exhibit a range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-{3-cyclopropylidene-8-azabicyclo[32Such factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-20(2)25(23,24)18-9-5-14(6-10-18)19(22)21-16-7-8-17(21)12-15(11-16)13-3-4-13/h5-6,9-10,16-17H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIKCJPKWJEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2632648.png)
![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2632653.png)



![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)



![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)